molecular formula C19H20N4O B2640844 2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415466-22-5

2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2640844
CAS No.: 2415466-22-5
M. Wt: 320.396
InChI Key: CJFQPUCDTRSZKC-UHFFFAOYSA-N
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Description

2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The starting materials often include a benzodiazole derivative, an azetidine ring, and a pyridine carboxylic acid. Common synthetic routes may involve:

    Formation of the Benzodiazole Core: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids.

    Introduction of the Azetidine Ring: Azetidine can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridine Moiety: The pyridine ring can be attached through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the azetidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridine moiety.

    Substitution: The benzodiazole and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, benzodiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, compounds with benzodiazole cores are known for their therapeutic potential, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound might be explored for such applications.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes or receptors, modulating their activity. The azetidine and pyridine moieties may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Another benzodiazole derivative with similar biological activities.

    2-(propan-2-yl)-1H-benzimidazole: Similar structure but lacks the azetidine and pyridine moieties.

    1-(pyridine-4-carbonyl)-1H-benzimidazole: Similar structure but lacks the isopropyl and azetidine groups.

Uniqueness

The uniqueness of 2-(propan-2-yl)-1-[1-(pyridine-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-13(2)18-21-16-5-3-4-6-17(16)23(18)15-11-22(12-15)19(24)14-7-9-20-10-8-14/h3-10,13,15H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFQPUCDTRSZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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